molecular formula C13H21N B8383834 N-(1-ethylpentyl)aniline

N-(1-ethylpentyl)aniline

Cat. No.: B8383834
M. Wt: 191.31 g/mol
InChI Key: ZKTRIYGKGQPMBU-UHFFFAOYSA-N
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Description

N-(1-ethylpentyl)aniline is a tertiary amine compound of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring a branched alkyl chain (1-ethylpentyl) attached to the nitrogen of aniline, makes it a valuable intermediate and building block. Researchers utilize this compound in the development of novel chemical entities, particularly in nucleophilic substitution reactions and as a precursor for more complex nitrogen-containing heterocycles. In materials science, its properties are explored for the synthesis of specialized polymers and ligands for metal-organic frameworks (MOFs), where the steric bulk and electronic characteristics of the amine can influence the final material's properties. The mechanism of action for this compound in these contexts typically involves its role as a nucleophile or a base, facilitating bond formation or catalysis in various reaction schemes. According to the National Library of Medicine , it is identified with the CAS Number 74331-63-2 and has a defined molecular weight. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-heptan-3-ylaniline

InChI

InChI=1S/C13H21N/c1-3-5-9-12(4-2)14-13-10-7-6-8-11-13/h6-8,10-12,14H,3-5,9H2,1-2H3

InChI Key

ZKTRIYGKGQPMBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for N 1 Ethylpentyl Aniline

Classical N-Alkylation Approaches

Traditional methods for the synthesis of N-alkylated anilines, including N-(1-ethylpentyl)aniline, have historically relied on two main strategies: nucleophilic substitution and reductive amination. These techniques are foundational in organic synthesis and offer reliable, albeit sometimes limited, routes to the target compound.

Nucleophilic Substitution Reactions of Aniline (B41778) with Alkyl Halides or Alcohols

Nucleophilic substitution is a cornerstone of C-N bond formation. In this approach, aniline acts as the nucleophile, attacking an electrophilic carbon center on an alkylating agent. The direct alkylation of aniline can be challenging to control, as the primary amine product is often more nucleophilic than the starting material, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts.

The synthesis of this compound via this method would typically involve the reaction of aniline with a 1-ethylpentyl halide, such as 3-bromoheptane (B146003) or 3-chloroheptane. The reaction is a nucleophilic aliphatic substitution, where aniline displaces the halide ion. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation of the aniline starting material and driving the reaction to completion.

Alternatively, alcohols like 3-heptanol (B47328) can be used as alkylating agents. This approach, however, requires the activation of the alcohol's hydroxyl group to transform it into a better leaving group. This is often achieved under acidic conditions or by using catalysts that facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the alcohol is temporarily oxidized to the corresponding ketone (3-heptanone), which then undergoes condensation with aniline to form an imine, followed by reduction to the final secondary amine.

Alkylating AgentCatalyst/ConditionsProduct(s)Remarks
3-BromoheptaneBase (e.g., K₂CO₃), Solvent (e.g., DMF)This compound, Di-(1-ethylpentyl)anilineProne to over-alkylation.
3-HeptanolAcid catalyst (e.g., H₂SO₄) or Metal catalyst (e.g., Ru, Ir)This compoundRequires activation of the alcohol.

Reductive Amination Protocols for the Formation of N-Alkyl Aniline Derivatives

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is generally more selective than direct alkylation with alkyl halides, as it avoids the issue of over-alkylation.

For the synthesis of this compound, this protocol would involve the reaction of aniline with 3-heptanone (B90015). The initial step is the acid-catalyzed formation of an imine intermediate. Subsequently, a reducing agent is introduced to reduce the C=N double bond. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly useful as it is selective for the iminium ion over the ketone, allowing the reaction to be performed in a single pot.

A study on the direct reductive amination of aliphatic ketones with an iridium-phosphate catalyst has shown the successful reaction of 3-heptanone with p-anisidine, a close analog of aniline, yielding the corresponding N-alkylated product in high yield. nih.gov

Carbonyl CompoundAmineReducing Agent/CatalystYieldReference
3-Heptanonep-AnisidineH₂, Iridium-Phosphate Catalyst95% nih.gov

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has seen the development of sophisticated catalytic systems that offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods. These advanced strategies are highly relevant for the synthesis of this compound.

Transition Metal-Mediated N-Alkylation Reactions

Transition metal catalysts, particularly those based on palladium, ruthenium, iridium, nickel, and iron, have revolutionized N-alkylation reactions. rsc.orgnih.govacs.orgnih.govresearchgate.netnih.gov A common and atom-economical approach is the "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent. The catalyst facilitates the temporary removal of hydrogen from the alcohol to form an aldehyde or ketone, which then reacts with the amine to form an imine. The catalyst then transfers the stored hydrogen to the imine, reducing it to the desired N-alkylated amine, with water being the only byproduct. rsc.orgnih.gov

This method is applicable to the synthesis of this compound using 3-heptanol. Various catalytic systems, including those based on manganese and cobalt, have been shown to be effective for the N-alkylation of anilines with a broad range of alcohols. rsc.orgnih.gov These reactions are typically performed in the presence of a base and at elevated temperatures.

Catalyst SystemAlcohol SubstrateAmine SubstrateKey Features
Manganese Pincer ComplexesPrimary and Secondary AlcoholsAnilinesHigh efficiency and selectivity for mono-alkylation. nih.gov
CoNx@NC (Cobalt-Nitrogen-Carbon)Various AlcoholsAnilinesHigh yields and catalyst recyclability. rsc.org
Commercially available Ru complexPrimary AlcoholsAromatic AminesMild reaction conditions. nih.gov

Organocatalysis and Metal-Free Methodologies for Amine Functionalization

In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid issues of metal contamination in the final products, particularly in the pharmaceutical industry. Organocatalysis has emerged as a powerful tool in this regard. For N-alkylation reactions, certain organic molecules can mimic the behavior of transition metals in facilitating the borrowing hydrogen mechanism. For instance, phenalenyl-based molecules have been shown to catalyze the alkylation of anilines with alcohols by storing and transferring hydrogen. rsc.org

Additionally, direct alkylation of amines with alcohols can be achieved under metal-free conditions, often promoted by a base at elevated temperatures. These methods offer a more sustainable and environmentally friendly alternative to metal-catalyzed processes.

Photoredox and Electrocatalytic Routes to Substituted Anilines

Photoredox and electrocatalysis represent cutting-edge approaches in organic synthesis, utilizing visible light or electricity, respectively, to drive chemical reactions. These methods often proceed under very mild conditions and can enable transformations that are difficult to achieve through traditional thermal methods.

Visible-light photoredox catalysis can be employed for the N-alkylation of anilines. nih.gov These reactions typically involve the generation of radical intermediates under mild, room-temperature conditions. For example, a strategy for the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, avoiding the need for metal catalysts, bases, or ligands. nih.gov While a direct application to this compound has not been specifically reported, the underlying principles suggest potential applicability.

Electrocatalysis offers another sustainable route for the synthesis of secondary amines. rsc.org Electrochemical methods can be used for the reductive amination of aldehydes with amines, providing an alternative to chemical reducing agents. rsc.org These reactions can be performed at room temperature and pressure, highlighting the green credentials of this approach.

MethodEnergy SourceKey PrincipleAdvantages
Photoredox CatalysisVisible LightGeneration of radical intermediates. nih.govacs.orgMild reaction conditions, high selectivity.
ElectrocatalysisElectricityElectron transfer to drive redox reactions. rsc.orgAvoids chemical oxidants/reductants, sustainable.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of N-alkylated anilines, including this compound, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies involve the use of catalytic processes, renewable feedstocks, and environmentally benign reaction media. A prominent green approach for this type of synthesis is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netrsc.org This process utilizes alcohols as alkylating agents, where the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to a carbonyl intermediate (in this case, 3-heptanol to 3-heptanone). This intermediate then reacts with aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the sole byproduct. researchgate.netrsc.org This atom-economical method avoids the use of stoichiometric reducing agents and hazardous alkyl halides.

One-Pot Reaction Sequences and Cascade Transformations

One-pot syntheses are highly valued in green chemistry as they reduce the number of unit operations, minimize solvent use, and decrease waste generated from intermediate purification steps. The synthesis of this compound is well-suited for such an approach, primarily through direct reductive amination.

Reductive Amination: This is a cornerstone one-pot method for forming this compound. It involves the reaction of aniline with 3-heptanone in the presence of a reducing agent. wikipedia.org The reaction proceeds through the in-situ formation of an imine intermediate, which is immediately reduced to the target secondary amine without being isolated. wikipedia.orgnih.gov This circumvents the need for separate steps of imine formation and reduction, thereby improving efficiency.

Cascade Reactions: More complex one-pot sequences can also be envisioned. For instance, a cascade process could start from nitrobenzene (B124822) instead of aniline. In such a sequence, the nitro group is first reduced to an amino group, followed by the reductive amination with 3-heptanone in the same reaction vessel. nih.govorganic-chemistry.org This combines two mechanistically distinct transformations into a single, streamlined operation. Catalytic systems based on palladium on carbon (Pd/C) with a hydrogen source like decaborane (B607025) have been used for this type of tandem reaction. organic-chemistry.org

Development of Sustainable Reagent and Solvent Systems

A significant focus of green synthetic chemistry is the replacement of hazardous reagents and volatile organic solvents with more sustainable alternatives. For the synthesis of this compound, this involves the development of eco-friendly catalysts and reaction media.

Sustainable Catalysts: There is a strong trend toward using catalysts based on earth-abundant and less toxic metals as alternatives to precious metals like platinum and palladium. rsc.org

Cobalt-Based Catalysts: Heterogeneous catalysts, such as cobalt nanoparticles supported on nitrogen-doped carbon (Co@NC), have proven effective for the N-alkylation of anilines with alcohols. researchgate.netrsc.org These catalysts are often derived from metal-organic frameworks (MOFs) and demonstrate high activity and selectivity, along with excellent reusability over multiple cycles. rsc.orgrsc.org

Iron-Based Catalysts: Iron is an inexpensive and environmentally benign metal. Catalytic systems using simple iron salts, such as Fe(ClO4)3 immobilized on silica (B1680970) gel, can efficiently mediate the N-alkylation of aromatic amines with alcohols, producing water as the only byproduct. researchgate.net Iron(0) complexes have also been shown to catalyze the N-alkylation of amines with alcohols through the hydrogen autotransfer process. organic-chemistry.org

Ruthenium-Based Catalysts: While a precious metal, ruthenium catalysts are highly efficient and can be used at low loadings. Ruthenium complexes are particularly effective in "borrowing hydrogen" strategies for the N-alkylation of anilines. rsc.orgnih.gov

Green Solvents and Reagents: The choice of solvent and alkylating agent is critical for the sustainability of the process.

Alcohols as Alkylating Agents: Using alcohols like 3-heptanol instead of alkyl halides is a key green strategy. Alcohols are readily available and their use in borrowing hydrogen reactions results in high atom economy with water as the only byproduct. nih.gov

Carboxylic Acids as Alkylating Agents: Another approach involves the reductive alkylation of amines using carboxylic acids. This method typically involves a two-step, one-pot process of amidation followed by catalytic reduction. worktribe.comrsc.org

Aqueous Media: Performing reactions in water or aqueous-alcoholic mixtures can significantly reduce the environmental impact. For example, reductive amination using Pd/C and ammonium formate (B1220265) as a hydrogen donor has been successfully carried out in an aqueous 2-propanol solvent system. researchgate.netjocpr.com

The table below summarizes various sustainable catalytic systems applicable to the synthesis of N-alkylated anilines.

Catalyst SystemAlkylating AgentSolventKey Green Advantages
CoNx@NC (MOF-derived)AlcoholsTolueneHigh selectivity, catalyst is reusable, based on earth-abundant metal. rsc.org
Fe(ClO4)3/SiO2AlcoholsSolvent-freeHeterogeneous catalyst, easy to separate, avoids organic solvents. researchgate.net
Ruthenium-triphosAlcoholsTolueneHigh efficiency at low catalyst loadings, produces only water as a byproduct. organic-chemistry.org
Pd/CAldehydesAqueous 2-propanolUses an in-situ hydrogen donor (ammonium formate) and an environmentally friendly solvent system. jocpr.com

Regioselectivity and Stereochemical Control in N-Alkylation Processes

Achieving high selectivity is a crucial aspect of synthesizing this compound, encompassing both regioselectivity (N- vs. C-alkylation) and stereoselectivity at the chiral center.

Regioselectivity: The alkylation of aniline can potentially occur at the nitrogen atom (N-alkylation) to form the desired product, or on the aromatic ring (C-alkylation) to form undesired byproducts. Controlling the reaction conditions is essential to ensure high regioselectivity for N-alkylation.

Catalyst Influence: The choice of catalyst plays a pivotal role. In vapor-phase alkylation, the pore size and shape of zeolite catalysts can dictate the regioselectivity. Zeolites with pore sizes of 6 to 8 angstroms and three-dimensional tubular shapes have been shown to be highly selective for N-alkylation, as they allow the reactant aniline and the lower alkanol to enter but facilitate the exit of the N-alkylated product while sterically hindering the formation of bulkier C-alkylated products within the pores. google.com

Temperature Control: Reaction temperature is a critical parameter. Generally, lower temperatures favor N-alkylation, while higher temperatures tend to promote C-alkylation. For instance, using specific zeolite catalysts, N-alkylation is dominant in the temperature range of 250°C to 350°C, whereas C-alkylation becomes more significant at temperatures above 350°C. google.com In transition metal-catalyzed liquid-phase reactions, which typically run at much lower temperatures (e.g., 100-150°C), N-alkylation is overwhelmingly favored. researchgate.net

Stereochemical Control: The 1-ethylpentyl group contains a chiral center at the carbon atom bonded to the nitrogen. Consequently, this compound exists as a pair of enantiomers. The synthesis of a single enantiomer requires stereochemical control, which is a significant challenge. The most common strategy to achieve this is through asymmetric reductive amination. wikipedia.org This process involves the reaction of 3-heptanone with aniline in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, often a transition metal complex with a chiral ligand, orchestrates the approach of the reducing agent to the imine intermediate, leading to the preferential formation of one enantiomer over the other. While the general method of asymmetric reductive amination is well-established for producing chiral amines, its specific application to generate enantiomerically pure this compound would require the development of a tailored catalytic system optimized for this particular substrate combination. wikipedia.org

Mechanistic Investigations and Reaction Dynamics of N 1 Ethylpentyl Aniline and Analogues

Analysis of C-N Bond Formation Mechanisms

The formation of the C-N bond in N-alkylanilines, including N-(1-ethylpentyl)aniline, can be achieved through several synthetic routes, most notably via nucleophilic substitution or reductive amination. The operative mechanism is dictated by the choice of reactants and reaction conditions.

Elucidation of Nucleophilic Substitution Pathways (S(_N)1/S(_N)2)

The direct alkylation of aniline (B41778) with an alkyl halide is a primary method for forming the C-N bond. Aniline, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. quora.com This process can proceed through either a bimolecular (S(_N)2) or a unimolecular (S(_N)1) nucleophilic substitution mechanism.

The S(_N)2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs. wikipedia.orgpharmaguideline.com This mechanism is characterized by second-order kinetics, with the rate dependent on the concentrations of both the aniline and the alkyl halide. chemicalnote.commasterorganicchemistry.com The S(_N)2 reaction is highly sensitive to steric hindrance. Increased substitution on either the nucleophile or the alkyl halide substrate significantly slows the reaction rate. chemicalnote.com For example, the reactivity of N-methylaniline in S(_N)Ar reactions is dramatically lower than that of aniline, a reduction attributed to the increased steric hindrance from the methyl group. rsc.orgrsc.org In the synthesis of this compound from a 3-haloheptane (a secondary alkyl halide), the bulky secondary nature of the substrate would sterically hinder the backside attack required for the S(_N)2 mechanism. masterorganicchemistry.com

Conversely, the S(_N)1 mechanism is a two-step process. The first, rate-determining step involves the slow dissociation of the alkyl halide to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile (aniline) on the carbocation. The rate of an S(_N)1 reaction follows first-order kinetics, depending only on the concentration of the alkyl halide. pharmaguideline.com Secondary alkyl halides, such as 3-haloheptane, are capable of forming relatively stable secondary carbocations, making the S(_N)1 pathway viable, particularly with polar, protic solvents that can stabilize the carbocation intermediate.

The choice between S(_N)1 and S(_N)2 pathways for the synthesis of this compound is therefore a matter of competition, influenced by the solvent, temperature, and the specific leaving group.

Table 1: Comparison of S(N)1 and S(_N)2 Pathways for the Formation of this compound
FeatureS(_N)1 PathwayS(_N)2 Pathway
MechanismTwo steps, proceeds through a carbocation intermediate.One concerted step with a transition state. chemicalnote.com
Rate LawRate = k[Alkyl Halide]. pharmaguideline.com First-order kinetics.Rate = k[Alkyl Halide][Aniline]. wikipedia.org Second-order kinetics.
Substrate (Alkyl Halide)Favored by substrates that form stable carbocations (Tertiary > Secondary).Favored by sterically unhindered substrates (Methyl > Primary > Secondary). masterorganicchemistry.com
Nucleophile (Aniline)Nucleophile strength does not affect the rate. Aniline is a weak nucleophile.Favored by strong nucleophiles. Rate is sensitive to nucleophile concentration.
SolventFavored by polar, protic solvents (e.g., ethanol (B145695), water).Favored by polar, aprotic solvents (e.g., acetone, DMF).
StereochemistryResults in a racemic mixture if the starting halide is chiral.Results in inversion of configuration at the chiral center.[ khanacademy.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYRQyGNDuensz8Llur7huURwucCFFjPhmqHqDHKossqaquuOgwASUZYg6sgy_Sonkis6W7pYUzxEJDWy12pUf1lZGuSKDDQzxZzYHE3RQ21-Ck6qp83I7mcOhnGF7wU7iLMctTjZvQ4upiXZgnoVDYdDWccxyOApvWk9k4G1Wh5ZYdO8EYLAHIm65nsEy5zsi5EZoSecDQNnTTnNsrG-baBNmSqvG4xUp0oTq3Dr3NDKe8bRgoV3aGImVXk4mis8W2Q1TmsimYnk%3D)]

Kinetics and Thermodynamics of Imine Formation and Reduction Steps

An alternative and highly effective route to N-alkylanilines is reductive amination. organic-chemistry.orgnih.gov This two-stage process involves the initial reaction of an amine with a ketone or aldehyde to form an imine (a Schiff base), followed by the reduction of the C=N double bond. nih.gov To synthesize this compound, aniline would be reacted with heptan-3-one.

Stage 2: Imine Reduction Once formed, the imine is reduced to the final secondary amine. This step is typically not reversible and is accomplished using a variety of reducing agents, such as sodium borohydride (B1222165), catalytic hydrogenation (e.g., with H(_2)/Pd), or hydrosilanes. organic-chemistry.orgbris.ac.uk The reduction of the imine is generally much faster than its formation. Kinetic studies have shown that the rate coefficient for the hydrogenation of the imine can be several orders of magnitude greater than that of the condensation reaction. researchgate.net

Table 2: Kinetic and Mechanistic Stages of Reductive Amination
StageDescriptionKey Kinetic Features
1. Imine FormationAniline + Heptan-3-one ⇌ N-(1-ethylpentylidene)aniline + H(_2)OAcid-catalyzed, reversible reaction. masterorganicchemistry.com Often the rate-determining step of the overall process. researchgate.net Rate is highly pH-dependent. libretexts.org
2. Imine ReductionN-(1-ethylpentylidene)aniline + [Reducing Agent] → this compoundIrreversible step. Kinetically much faster than imine formation. researchgate.net A variety of reducing agents can be used. organic-chemistry.org

Pericyclic and Rearrangement Reaction Pathways

N-alkylanilines can undergo several intramolecular transformations, leading to the migration of the alkyl group from the nitrogen atom to the aromatic ring. These rearrangements are typically promoted by acid and heat.

Exploration of Hofmann-Martius Rearrangement for N-Alkylanilines

The Hofmann-Martius rearrangement is a characteristic reaction of N-alkylanilines, converting them into their corresponding ortho- and para- C-alkylaniline isomers upon heating in the presence of an acid catalyst, such as hydrochloric acid. wikipedia.org this compound would be expected to undergo this rearrangement to yield a mixture of 2-(heptan-3-yl)aniline and 4-(heptan-3-yl)aniline.

The mechanism is believed to proceed via an intermolecular pathway, initiated by the protonation of the N-alkylaniline. The resulting anilinium salt dissociates to form aniline and a carbocation (the 1-ethylpentyl cation). This carbocation then acts as an electrophile, attacking the electron-rich aniline ring in a process analogous to a Friedel-Crafts alkylation. wikipedia.org The attack occurs preferentially at the less sterically hindered para position, but the ortho isomer is also formed. Under certain conditions, such as catalysis by zeolites, competing side reactions like dealkylation (forming aniline) and disproportionation or transalkylation can also occur. covenantuniversity.edu.ng

Table 3: Expected Products of the Hofmann-Martius Rearrangement of this compound
Product TypeSpecific CompoundFormation Pathway
Para-Rearrangement Product4-(Heptan-3-yl)anilineMajor product from electrophilic attack of the carbocation at the para position.
Ortho-Rearrangement Product2-(Heptan-3-yl)anilineMinor product from electrophilic attack of the carbocation at the ortho position.
Dealkylation ByproductAnilineResults from the loss of the alkyl group without re-attachment to the ring. covenantuniversity.edu.ng
Disproportionation ByproductN,N-di(1-ethylpentyl)anilineCan occur as a competing transalkylation reaction. covenantuniversity.edu.ng

Other Intramolecular Rearrangements Affecting Alkylaniline Structure

Another significant rearrangement applicable to secondary N-alkylanilines is the Fischer-Hepp rearrangement. wikipedia.org This reaction is specific to N-nitrosoamines and results in the migration of the nitroso (-N=O) group from the nitrogen atom to the para position of the aromatic ring. wikipedia.org For this compound to undergo this rearrangement, it must first be converted to its N-nitroso derivative, N-nitroso-N-(1-ethylpentyl)aniline, typically by reaction with nitrous acid.

Upon treatment with an acid, such as hydrochloric acid, the N-nitrosoamine rearranges to form 4-nitroso-N-(1-ethylpentyl)aniline. wiley-vch.de While the exact mechanism is not definitively established, there is evidence for an intramolecular pathway. wikipedia.org The reaction is synthetically important because para-nitroso secondary anilines cannot typically be formed by direct electrophilic nitrosation of the N-alkylaniline ring, which tends to be unreactive. wikipedia.org Kinetic studies show that the reaction is subject to steric effects from the N-alkyl group, although even bulky groups like N-t-butyl can undergo the rearrangement. rsc.org

Oxidation Chemistry of Aniline and its N-Substituted Derivatives

The oxidation of aniline and its N-substituted derivatives is a complex process that can yield a wide array of products depending on the oxidant and reaction conditions. The presence of the electron-donating amino group makes the molecule susceptible to oxidation at both the nitrogen atom and the aromatic ring.

The initial step in the electrochemical oxidation of N-alkylanilines is generally the removal of one electron from the nitrogen atom to form a radical cation. mdpi.com The fate of this highly reactive intermediate determines the final product distribution. For secondary N-alkylanilines like this compound, several pathways are possible:

Coupling Reactions: The radical cation can couple with another molecule. Head-to-tail coupling can lead to substituted diphenylamine (B1679370) derivatives, while tail-to-tail coupling can produce benzidine-type structures. The steric bulk of the N-alkyl group is a primary factor influencing the product distribution, with larger groups potentially hindering certain coupling modes. acs.org

Deprotonation and Further Oxidation: The radical cation can deprotonate at the α-carbon of the alkyl group, forming a neutral radical. This radical can be further oxidized to an iminium ion, which is susceptible to hydrolysis, leading to dealkylation of the amine and formation of a carbonyl compound (heptan-3-one). mdpi.com

Ring Oxidation: Under strong oxidizing conditions, the aromatic ring can be oxidized, potentially leading to the formation of benzoquinones after hydrolysis of intermediate species.

N-Oxide Formation: Chemical oxidation can also occur directly at the nitrogen to form an N-oxide derivative, although this is more relevant in specific biological or chemical systems. researchgate.net

The oxidation potential of anilines is influenced by the substituents on both the ring and the nitrogen atom. N-alkylation generally makes the amine easier to oxidize compared to the primary amine. mdpi.com

Table 4: Potential Products from the Oxidation of this compound
Product ClassFormation MechanismGeneral Conditions
Radical CationInitial one-electron oxidation at the nitrogen atom. mdpi.comElectrochemical or chemical oxidation.
Coupled Dimers (e.g., Benzidines)Coupling of radical cation intermediates. acs.orgAnodic oxidation in acidic media. acs.org
Dealkylation Products (Aniline + Heptan-3-one)Formation of an iminium ion intermediate followed by hydrolysis. mdpi.comElectrochemical oxidation, particularly in the presence of water.
QuinonesOxidation of the aromatic ring, often following hydrolysis of other intermediates. Strong oxidizing agents (e.g., K(2)Cr(_2)O(_7), KMnO(_4)) or prolonged electrolysis.
N-OxideDirect oxidation of the nitrogen lone pair.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3foCsZwgY8Ji4LQv-kGREZMi1nDFbh2CwGl0PSJWacEPEznOPjPdWMUyytS-PUmP99x330Fp4mvOcJItKmTfw0-Jletidi3fQR7xinTywbI2TRyyJbI4x6a83mRNjZ8135T5QBFNHAMTtyo8l4nSn8ztKe-6lDEExCkpvNARXRDimxpCp_0Zvp34jkYKI96z1Wf8v2Rrt-fjt1aPbHAqwBszjEICMDSoSAf8ZHINZ7V75Sv4U2L2z-X3gI8umjG00g%3D%3D)]Reaction with peroxy acids or other specific oxidizing agents.

Mechanistic Studies of Oxidative Coupling and Polymerization

The oxidative coupling of this compound and its analogues, which are secondary N-alkylanilines, is a complex process that can lead to a variety of products, including dimers, oligomers, and polymers. Mechanistic studies, primarily conducted on simpler N-alkylaniline analogues, have elucidated several potential pathways.

A central feature in the oxidative polymerization of aniline derivatives is the formation of positively charged particles as intermediates. researchgate.net The increased reactivity of monomers with electron-donor substituents suggests the formation of radical cations as the active centers for polymerization. researchgate.net In electrochemical oxidation, for instance, the initial step for secondary amines like N,N-dicyclohexylmethylamine is the formation of a radical cation. mdpi.com This intermediate can then deprotonate through different pathways, leading to the formation of radicals at positions alpha to the nitrogen. mdpi.com

Catalytic systems are often employed to control the reaction. For example, a mild and efficient copper(I)-catalyzed oxidative coupling of anilines has been developed. nih.gov While a precise mechanism is still under investigation, a plausible pathway involves the generation of a nitrogen radical species from the aniline. nih.gov Dimerization of this radical or reductive elimination from a copper(III) species can then lead to N-N coupled products like hydrazines. nih.gov

Alternatively, tungsten-catalyzed selective oxidative coupling of secondary N-alkylanilines has been shown to afford azoxyarenes. acs.orgresearchgate.net This transformation highlights a different reaction pathway available for N-alkylanilines, leading to N=N bond formation with oxygen incorporation. Control experiments conducted during the oxidation of primary amines using radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) showed no noticeable change in product yields, suggesting that these specific reactions are unlikely to proceed through a radical mechanism. researchgate.net

Plasmon-driven oxidative coupling of aniline derivatives represents another mechanistic avenue. aip.org In aerobic environments, this can proceed via a hot electron-driven pathway where plasmonic hot electrons are injected into the antibonding orbitals of surface-adsorbed O₂, forming highly reactive anionic O₂⁻ radicals that are capable of oxidizing the aniline derivative. aip.org

Formation and Characterization of Oligomeric and Polymeric Structures

The chemical oxidative polymerization of this compound and its analogues yields a range of oligomeric and polymeric structures. The synthesis can be controlled to produce specific oligomers or high molecular weight polymers. dtic.mil A general method for synthesizing parent aniline oligomers, such as tetramers, octamers, and "16-mers," involves the oxidative coupling of lower-order oligomers in aqueous solution. dtic.mil The ease of oxidation is expected to increase with the size of the oligomer, meaning that as soon as a dimer (dianiline) is formed from the monomer, it will preferentially undergo further oxidative coupling. dtic.mil

The polymerization of N-substituted anilines, such as N-ethylaniline, can be carried out using oxidants like ammonium (B1175870) persulfate in an acidic medium. researchgate.net The resulting polymers, like poly(N-ethylaniline) (PNEAn), can be prepared as composites with materials like talc (B1216) to enhance properties such as thermal stability. researchgate.net The incorporation of substituents on the aniline monomer, such as alkyl groups, has a beneficial effect on the solubility of the resulting polymers, allowing them to be processed from common organic solvents. rsc.org

Characterization of these oligomeric and polymeric structures is crucial for understanding their properties. A variety of analytical techniques are employed:

Spectroscopy: Fourier-transform infrared (FTIR) and UV-visible spectroscopy are used to confirm the formation of the desired polymer structure, such as the emeraldine (B8112657) salt phase, and to study the electronic transitions within the polymer chain. researchgate.netrsc.orgresearchgate.net The presence of bulky substituents can cause a hypsochromic (blue) shift in the UV-vis absorption maxima due to increased torsion angles between the aromatic rings, which decreases the degree of conjugation. rsc.org ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structures of the synthesized polymers. rsc.org

Microscopy: Scanning Electron Microscopy (SEM) reveals the surface morphology of the resulting polymers and their composites. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymers. researchgate.net

Conductivity Measurements: The electrical conductivity of doped oligomers and polymers is a key property. For aniline oligomers, conductivity is typically lower than that of high molecular weight polyaniline. dtic.mil

The properties of these polymers can be tuned by the synthesis conditions and the nature of the substituent. For instance, poly(N-ethylaniline) doped with tartaric acid and synthesized using acrylic acid as a soft template exhibits higher crystallinity and solubility compared to its HCl-doped counterpart. researchgate.net

Properties of Poly(N-ethylaniline) Composites and Analogues
Polymer/CompositeOxidant/DopantKey FindingsReference
Poly(N-ethylaniline)/Talc(NH₄)₂S₂O₈Increased thermal stability compared to the pure polymer. researchgate.net
Poly(2-ethyl aniline)/KaoliniteK₂CrO₄Highest polymer content and conductivity achieved at 20°C with 0.2M oxidant and 0.2M monomer. researchgate.net
Poly(N-ethylaniline)Tartaric Acid / Acrylic Acid (template)Higher crystallinity and solubility in m-cresol (B1676322) compared to HCl-doped polymer. researchgate.net
Aniline Oligomers (n=4, 8, 16)HCl (dopant)Conductivities in the range of 10⁻³ to 10⁻² S/cm. dtic.mil

Kinetic Studies Pertaining to this compound Formation and Transformation

Kinetic studies provide fundamental insights into the rates and mechanisms of the formation and subsequent reactions of this compound and its analogues.

Formation: The synthesis of N-alkylanilines can be achieved through various methods, including the direct reductive amination of aldehydes and ketones or N-alkylation with alcohols. jocpr.comresearchgate.net A study on the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by iron-nickel alloy particles found that the reaction order with respect to aniline was approximately 1.0, indicating a first-order dependence on the aniline concentration. researchgate.net The reaction rate showed a positive correlation with the concentration of benzyl alcohol. researchgate.net Traditional synthesis methods for N-ethylaniline, involving the reaction of aniline and ethanol at high temperatures and pressures, are often hazardous and result in a mixture of products. google.comgoogle.com Newer methods, such as reacting aniline with acetaldehyde (B116499) at normal temperature and pressure followed by reduction, offer improved yield and safety. google.comgoogle.com

Transformation: The kinetics of the transformation of anilines, particularly through oxidative polymerization, have been a subject of significant research. The polymerization of alkyl-substituted aniline surfactants at the air-water interface has been studied by monitoring the change in the mean molecular area at constant surface pressure. lsu.edu This method allows for the determination of the formation rate (Rp) of the poly(alkylaniline). lsu.edu For 2-pentadecylaniline, the formation rate was found to be dependent on the applied surface pressure, and a characteristic "autoacceleration effect" was observed, which was more significant than for the 3-substituted isomer. lsu.edu This autoacceleration is a common feature in aniline polymerization.

The increased reactivity of aniline monomers bearing electron-donor substituents during oxidative polymerization points to the formation of positively charged intermediates, with radical cations being the likely active centers. researchgate.net A kinetic study of the addition of aniline to ethyl propiolate, monitored by UV-Vis spectrophotometry, showed that the reaction is first-order with respect to both aniline and ethyl propiolate. researchgate.net The activation parameters, including activation energy (Ea) and entropy of activation (ΔS#), were determined from the temperature dependence of the rate constant. researchgate.net

Kinetic Parameters for the Reaction of Aniline with Ethyl Propiolate at 300 K
ParameterValueUnit
Activation Energy (Ea)12.96kcal mol⁻¹
Enthalpy of Activation (ΔH#)13.55kcal mol⁻¹
Gibbs Free Energy of Activation (ΔG#)23.31kcal mol⁻¹
Entropy of Activation (ΔS#)-32.76cal mol⁻¹ K⁻¹
researchgate.net

These studies on simpler analogues provide a framework for understanding the reaction dynamics of more complex molecules like this compound, where steric hindrance from the bulky 1-ethylpentyl group would be expected to play a significant role in modulating reaction rates and mechanisms.

Computational Chemistry and Theoretical Characterization of N 1 Ethylpentyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-(1-ethylpentyl)aniline, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict a variety of molecular properties. These calculations provide insights into the optimized molecular geometry, including bond lengths and angles, which are foundational for understanding the molecule's stability and reactivity.

The introduction of the 1-ethylpentyl group to the nitrogen atom of aniline (B41778) is expected to induce specific changes in the geometry compared to aniline itself. Steric repulsion between the bulky alkyl group and the hydrogen atoms at the ortho positions of the phenyl ring may lead to a slight pyramidalization at the nitrogen atom and a twisting of the C(alkyl)-N-C(phenyl) plane.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations. (Note: These are hypothetical values based on trends observed in similar molecules.)
PropertyPredicted ValueMethodology/Basis Set
Optimized Energy (Hartree)-522.8B3LYP/6-311++G(d,p)
Dipole Moment (Debye)1.75B3LYP/6-311++G(d,p)
N-C(phenyl) Bond Length (Å)1.41B3LYP/6-311++G(d,p)
N-C(alkyl) Bond Length (Å)1.48B3LYP/6-311++G(d,p)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and its electronic transitions. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be primarily localized on the aniline moiety, with significant contributions from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The LUMO is anticipated to be a π* orbital distributed over the aromatic ring. The electron-donating nature of the 1-ethylpentyl group is predicted to raise the energy of the HOMO compared to unsubstituted aniline, which would lead to a smaller HOMO-LUMO gap and thus, increased reactivity towards electrophiles. tci-thaijo.org This smaller energy gap also suggests that the molecule will absorb light at a longer wavelength (a redshift) compared to aniline.

Table 2: Predicted Frontier Orbital Energies for this compound. (Note: These are hypothetical values based on DFT calculations of analogous compounds.)
OrbitalPredicted Energy (eV)Methodology/Basis Set
HOMO-5.15B3LYP/6-311++G(d,p)
LUMO0.25B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)5.40B3LYP/6-311++G(d,p)

Molecular Dynamics and Conformational Analysis

The flexibility of the 1-ethylpentyl substituent imparts significant conformational diversity to the molecule, which can be explored through molecular dynamics simulations and conformational analysis.

The 1-ethylpentyl group is a non-rigid substituent with multiple rotatable single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) and the energy barriers between them. The primary sources of flexibility are the rotations around the C-C bonds within the alkyl chain and the C-N bond connecting the substituent to the aniline ring.

The most stable conformations of the alkyl chain are expected to adopt staggered arrangements to minimize torsional strain, with a preference for anti-periplanar (180°) arrangements of the largest groups to reduce steric hindrance. Gauche interactions, where larger groups are separated by a dihedral angle of 60°, introduce a minor energetic penalty. Due to the chiral center at the first carbon of the 1-ethylpentyl group, the molecule exists as a pair of enantiomers, each with its own set of preferred conformations. The rotation around the N-C(phenyl) bond will also be influenced by the steric bulk of the alkyl group, likely favoring conformations where the substituent is oriented away from the ring.

Table 3: Key Torsional Angles and Predicted Low-Energy Conformers of the 1-ethylpentyl Substituent.
Torsional AngleDescriptionPredicted Low-Energy State
C(phenyl)-N-C1-C2Rotation of alkyl group relative to aniline ringGauche/Anti
N-C1-C2-C3Rotation within the ethyl side-chainAnti
C1-C4-C5-C6Rotation within the butyl part of the pentyl chainAnti

Molecular dynamics (MD) simulations can provide insights into the intermolecular forces that govern the behavior of this compound in condensed phases. nih.gov The primary intermolecular interactions for this molecule are expected to be van der Waals forces, specifically London dispersion forces, which will be significant due to the large, nonpolar 1-ethylpentyl chain and the phenyl ring.

Simulation of Spectroscopic Signatures

Computational methods are widely used to simulate and help interpret experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netchemdoodle.com

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its IR spectrum. Characteristic peaks would be expected for the N-H stretching vibration (typically around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C-N stretching, and various bending modes of the aromatic ring. researchgate.netmasterorganicchemistry.com

Similarly, NMR chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would show distinct signals for the N-H proton, the aromatic protons (with splitting patterns influenced by the N-alkyl group), and the protons of the 1-ethylpentyl chain. The ¹³C NMR spectrum would provide signals for each unique carbon atom, with the chemical shifts indicating their electronic environment. Online prediction tools and established computational protocols can provide reliable estimates for these spectral features. nmrdb.orgchemaxon.com

Table 4: Predicted Characteristic Spectroscopic Data for this compound. (Note: These are estimated values based on computational spectroscopy of analogous molecules.)
Spectroscopy TypeGroupPredicted Signal
IR Frequency (cm⁻¹)N-H Stretch~3410
IR Frequency (cm⁻¹)Aromatic C-H Stretch3050-3100
IR Frequency (cm⁻¹)Aliphatic C-H Stretch2850-2960
¹H NMR Chemical Shift (ppm)N-H~3.6
¹H NMR Chemical Shift (ppm)Aromatic C-H6.5-7.2
¹³C NMR Chemical Shift (ppm)Aromatic C (ipso to N)~148
¹³C NMR Chemical Shift (ppm)Alkyl C (alpha to N)~55

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. mit.eduresearchgate.net For this compound, computational studies could be employed to explore various reactions, such as electrophilic aromatic substitution, oxidation, or N-alkylation.

A typical computational study of a reaction mechanism involving this compound would involve:

Mapping the Potential Energy Surface: The energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products, would be calculated.

Locating Transition States: The geometry of the transition state for each elementary step of the reaction would be located and characterized by the presence of a single imaginary frequency in the vibrational analysis.

Calculating Activation Energies: The activation energy (Ea) for each step would be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics and feasibility of the reaction.

The results of such a study would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level, which is often difficult to obtain through experimental methods alone. However, at present, no such computational studies have been published for the specific compound this compound.

Advanced Analytical and Spectroscopic Characterization of N 1 Ethylpentyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-(1-ethylpentyl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

1D NMR Spectroscopy (¹H and ¹³C):

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts for this compound are based on established values for aniline (B41778) and N-alkylanilines. The aromatic protons are expected to appear in the range of δ 6.5-7.2 ppm, while the aliphatic protons of the 1-ethylpentyl group will be in the upfield region of δ 0.8-3.5 ppm. The proton attached to the nitrogen (N-H) typically appears as a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic carbons are expected between δ 113-148 ppm, with the carbon directly attached to the nitrogen (C1') being the most deshielded. The aliphatic carbons of the side chain will resonate at higher field strengths (δ 10-60 ppm).

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6' ~6.65 Doublet ~8.0
H-3', H-5' ~7.15 Triplet of doublets ~8.0, 7.5
H-4' ~6.70 Triplet ~7.5
N-H ~3.6 (broad) Singlet -
H-1 ~3.40 Multiplet -
H-a ~1.55 Multiplet -
H-b ~1.30-1.45 Multiplet -
H-c ~1.30-1.45 Multiplet -
H-d ~0.90 Triplet ~7.0

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1' ~147.5
C-2', C-6' ~113.0
C-3', C-5' ~129.2
C-4' ~117.0
C-1 ~58.0
C-a ~29.5
C-b ~28.5
C-c ~22.8
C-d ~14.1

2D NMR Spectroscopy:

To confirm the assignments from 1D spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the aromatic ring (e.g., H-2'/H-3' and H-3'/H-4') and throughout the aliphatic chain (e.g., H-1 with H-a protons, and H-a with H-b and H-e protons).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.40 ppm (H-1) would show a correlation to the carbon signal at ~58.0 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons on the aromatic ring (H-2'/H-6') would show a correlation to the aliphatic carbon C-1, confirming the attachment point of the alkyl chain to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. Correlations might be observed between the N-H proton and the H-1 proton of the alkyl group, as well as between the H-1 proton and the ortho-protons (H-2'/H-6') of the aniline ring.

This compound possesses a chiral center at the C-1 position of the alkyl chain. Therefore, it can exist as a pair of enantiomers (R and S). Standard NMR spectroscopy does not distinguish between enantiomers. However, the enantiomeric purity can be determined by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netacs.orgacs.org

A common method involves reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric amides. researchgate.net The resulting diastereomers are no longer mirror images and will have distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess (ee) can be accurately calculated. acs.org

Regioisomeric purity refers to the specific substitution pattern. The name this compound is unambiguous. However, NMR spectroscopy can confirm this structure and rule out other possible isomers, such as N-(2-heptyl)aniline or N-(3-heptyl)aniline. The distinct splitting patterns and chemical shifts of the methine proton (H-1) and the adjacent methylene/methyl groups, confirmed by COSY and HMQC/HSQC, would clearly differentiate between these regioisomers.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule based on how they absorb infrared radiation or scatter incident light.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. These assignments are based on data from similar substituted anilines. nih.govtsijournals.com

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400 N-H Stretch Medium
3100-3000 Aromatic C-H Stretch Medium
2960-2850 Aliphatic C-H Stretch Strong
~1600, ~1500 Aromatic C=C Bending Strong, Medium
~1320 C-N Stretch Medium

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Predicted Raman Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050 Aromatic C-H Stretch Strong
2960-2850 Aliphatic C-H Stretch Strong
~1600 Aromatic Ring Stretch Very Strong

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₃H₂₁N), the nominal molecular weight is 191 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 191. The fragmentation of N-alkylanilines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions. The loss of a butyl radical (C₄H₉) is expected to be a major fragmentation pathway, leading to a prominent peak.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
191 [C₁₃H₂₁N]⁺ Molecular Ion (M⁺)
162 [M - C₂H₅]⁺ Alpha-cleavage: loss of ethyl radical
134 [M - C₄H₉]⁺ Alpha-cleavage: loss of butyl radical (likely base peak)
106 [C₇H₈N]⁺ Rearrangement and cleavage
93 [C₆H₇N]⁺ Aniline radical cation

This comprehensive analytical approach, combining various NMR and spectroscopic techniques, allows for the unequivocal structural determination and purity assessment of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₃H₂₁N, the theoretical exact mass can be calculated with high precision.

The calculated monoisotopic mass of this compound is 191.1674 g/mol . An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Theoretical Exact Mass of this compound and its Isotopologues

Molecular Formula Species Theoretical Exact Mass (m/z)
C₁₃H₂₁N [M]+• 191.1674
C₁₃H₂₂N [M+H]⁺ 192.1752

This table presents the calculated theoretical exact masses for the molecular ion, the protonated molecule, and the most abundant isotopologue of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas chromatography-mass spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for assessing the purity of this compound and for identifying any potential impurities.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For N-alkylanilines, the fragmentation is influenced by the nature of the alkyl substituent.

Table 2: Plausible Mass Spectrometric Fragmentation of this compound

m/z Proposed Fragment Ion Structure of Fragment
191 [M]+• [C₆H₅NHCH(C₂H₅)(C₄H₉)]+•
162 [M - C₂H₅]+ [C₆H₅NHCH(C₄H₉)]+
134 [M - C₄H₉]+ [C₆H₅NHCH(C₂H₅)]+
106 [C₆H₅NH=CH₂]+ [C₆H₅NH=CH₂]+
93 [C₆H₅NH₂]+• [C₆H₅NH₂]+•

This table outlines the likely fragmentation pattern of this compound based on the principles of mass spectrometry and data from related N-alkylanilines.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectrophotometry is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of N-alkylanilines is characterized by absorption bands originating from the π → π* transitions of the benzene (B151609) ring.

The position and intensity of these absorption bands are sensitive to the solvent polarity. In general, for aniline and its derivatives, a bathochromic (red) shift is observed with increasing solvent polarity. This is due to the stabilization of the more polar excited state in a polar solvent.

While specific UV-Vis data for this compound is not available, the spectral characteristics of N-octylaniline in different solvents can be considered as representative.

Table 3: UV-Visible Absorption Maxima (λmax) of N-Octylaniline in Various Solvents

Solvent Polarity Index λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Cyclohexane (B81311) 0.2 ~245, ~295 Not Reported
Ethanol (B145695) 5.2 ~248, ~300 Not Reported

This table presents typical UV-Vis absorption data for N-octylaniline, a structurally similar compound to this compound, illustrating the effect of solvent polarity on the absorption maxima.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the electronic structure and dynamics of a molecule in its excited state. Upon absorption of light, a molecule is promoted to an excited state, and fluorescence is the emission of light as the molecule returns to the ground state.

The fluorescence properties of N-alkylanilines, including the excitation and emission wavelengths and quantum yield, are influenced by the nature of the alkyl substituent and the solvent environment. Generally, aniline derivatives exhibit fluorescence in the UV or blue region of the electromagnetic spectrum.

Specific fluorescence data for this compound is not documented. However, studies on other N-alkylanilines can provide an indication of their photophysical behavior. For instance, N-alkylanilines in non-polar solvents like cyclohexane typically show emission maxima in the range of 330-350 nm.

Table 4: Representative Fluorescence Data for N-Alkylanilines

Solvent Excitation λmax (nm) Emission λmax (nm)
Cyclohexane ~295 ~340

This table provides representative fluorescence data for N-alkylanilines, which are expected to have similar photophysical properties to this compound.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. For this compound, which is a liquid at room temperature, crystallization would require low-temperature techniques or the formation of a suitable salt that is solid at room temperature.

No crystal structure of this compound has been reported in the crystallographic databases. However, the crystal structure of a related compound, N-ethylaniline, has been determined in the form of a clathrate with cholic acid. While this is a complex structure, it can provide some general insights into the conformation and packing of N-alkylanilines in the solid state.

Table 5: Illustrative Crystallographic Data for an N-Alkylaniline Derivative (beta-trans Cholic acid N-ethylaniline clathrate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 14.123
b (Å) 7.234
c (Å) 14.567
β (°) 101.89

This table presents crystallographic data for a clathrate of N-ethylaniline. It is important to note that these parameters are for the entire co-crystal and not for N-ethylaniline alone, but they serve to illustrate the type of data obtained from a single crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phases and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of materials. It provides a unique fingerprint for crystalline phases and is instrumental in identifying polymorphs—different crystalline structures of the same compound. Each crystalline solid produces a distinct diffraction pattern, characterized by the positions (2θ angles) and intensities of the diffracted X-ray beams.

For this compound, PXRD analysis would first determine whether the compound exists in a crystalline or amorphous state at ambient conditions. A crystalline sample would produce a pattern with sharp, well-defined peaks, whereas an amorphous sample would yield a broad, diffuse halo.

Should the compound be crystalline, the PXRD pattern is used to identify its specific phase. The existence of polymorphism is critical in fields like pharmaceuticals and materials science, as different polymorphs can exhibit varied physical properties. If different crystallization methods were to yield distinct PXRD patterns, it would indicate the presence of multiple polymorphs of this compound. While specific experimental PXRD data for this compound is not widely available in published literature, a representative dataset for a crystalline phase would be presented in a format similar to the table below. The diffraction angles (2θ) are determined by the unit cell dimensions of the crystal lattice according to Bragg's Law. nist.govnist.govamericanpharmaceuticalreview.comgovinfo.gov

Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound

Position [°2θ]d-spacing [Å]Relative Intensity [%]
8.510.3945
12.86.9180
17.15.18100
21.44.1565
25.83.4550

Surface and Elemental Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS analysis provides critical information on the chemical environment of its constituent carbon and nitrogen atoms.

The high-resolution XPS spectrum is deconvoluted to identify specific chemical bonds based on their characteristic binding energies.

Carbon (C 1s): The C 1s spectrum of this compound is expected to show at least two main components. The primary peak, typically observed around 284.8 eV, corresponds to the carbon atoms in the aromatic ring and the alkyl chain (C-C and C-H bonds). This peak is often used as a reference for charge correction. thermofisher.com A second component at a slightly higher binding energy, approximately 286.0 eV, would be attributed to the carbon atoms directly bonded to the nitrogen atom (C-N). researchgate.net

Nitrogen (N 1s): The N 1s spectrum is particularly informative. For a secondary amine like that in this compound, a single peak is expected in the range of 399.0 to 400.0 eV. researchgate.netnih.govresearchgate.net The precise binding energy can be influenced by the local chemical environment. Should the amine group become protonated (forming an ammonium (B1175870) salt), this peak would shift to a higher binding energy, typically around 401-402 eV, providing a clear indication of salt formation on the surface. researchgate.netnus.edu.sg

Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Assignment
CarbonC 1s~284.8C-C, C-H (Aromatic and Alkyl)
CarbonC 1s~286.0C-N
NitrogenN 1s~399.5-NH- (Secondary Amine)

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method involves the combustion of the sample at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified. rsc.org The results are used to determine the empirical formula of a new compound and to confirm the purity of a known substance.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₃H₂₁N. The experimental values obtained from a CHNS analyzer are then compared against these theoretical percentages. For a pure sample, the experimental results are generally expected to be within ±0.4% of the calculated values, a common standard for publication in chemical journals. ubc.canih.gov This analysis provides fundamental verification of the compound's identity and purity.

Comparison of Theoretical and Expected Experimental Elemental Analysis for this compound (C₁₃H₂₁N)

ElementTheoretical Mass %Hypothetical Experimental Mass %Acceptable Deviation
Carbon (C)81.63%81.55%±0.4%
Hydrogen (H)11.07%11.15%±0.4%
Nitrogen (N)7.32%7.28%±0.4%

Applications of N 1 Ethylpentyl Aniline and Analogous Compounds in Chemical Science and Industry

Role as Intermediates in Fine Chemical Synthesis

N-alkylanilines are crucial intermediates in the synthesis of a wide array of complex organic molecules. Their utility stems from the reactivity of the aniline (B41778) core, which can be readily modified, and the influence of the N-alkyl group on the compound's physical and chemical properties.

Precursors for Advanced Dyes and Pigments

Aniline and its derivatives have been fundamental to the synthetic dye industry since the 19th century. geeksforgeeks.org N-alkylanilines, a category that includes N-(1-ethylpentyl)aniline, are important precursors in the production of various dyes, particularly azo dyes. echemi.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest class of synthetic colorants used in the textile, printing, and paper industries. nih.gov

The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as an N-alkylaniline. nih.gov The alkyl group on the nitrogen atom can influence the final color, solubility, and fastness properties of the dye. By modifying the structure of the N-alkylaniline, chemists can tune the properties of the resulting dye to meet specific application requirements.

Table 1: Examples of Azo Dyes Synthesized from Aniline Derivatives

Dye ClassAniline Derivative TypeCoupling Component ExampleResulting Dye Color Range
MonoazoPrimary Aromatic AminesN,N-dimethylanilineYellow to Red
DisazoDiaminesNaphtholsRed to Blue
AzoicN-alkylanilinesNaphthol ASVarious

This table presents generalized examples of dye synthesis where various aniline derivatives are used. Specific properties depend on the exact combination of diazonium salt and coupling component.

Building Blocks for Specialized Polymers and Chemical Materials

N-substituted aniline derivatives serve as important monomers for the synthesis of specialized polymers. nih.gov Polyaniline (PANI) and its derivatives are a prominent class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. nih.govrsc.org The inclusion of an alkyl substituent on the nitrogen atom, such as the 1-ethylpentyl group, can significantly impact the properties of the resulting polymer.

Research on analogous ortho-alkylanilines has shown that the substituent can enhance the solubility of the polymer in common organic solvents, which is a crucial factor for processability and the formation of thin films for applications like chemical sensors. nih.gov The polymerization of these N-substituted anilines is typically achieved through chemical or electrochemical oxidative methods. nih.gov

The general process for the chemical oxidative polymerization of an N-alkylaniline involves dissolving the monomer in an acidic medium and adding an oxidizing agent, such as ammonium (B1175870) persulfate, to initiate the polymerization. The resulting polymer's properties, including its morphology and electrical conductivity, are influenced by the reaction conditions and the structure of the monomer. nih.gov

Utility in Catalysis and Chemical Processing

The lone pair of electrons on the nitrogen atom of N-alkylanilines allows them to act as ligands for metal catalysts, influencing the catalyst's activity and selectivity in various organic reactions.

Application as Ligands in Metal-Catalyzed Organic Reactions

Aniline derivatives are utilized as stabilizing ligands for well-defined palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.gov These catalysts have demonstrated high activity in a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

The role of the aniline ligand is to stabilize the palladium center, allowing for the use of an optimal 1:1 palladium-to-ligand ratio and leading to more efficient and cost-effective catalytic processes. nih.gov The electronic and steric properties of the aniline derivative can be fine-tuned to optimize the performance of the catalyst for specific reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.gov Amines, in general, have been shown to be effective and inexpensive ligands for promoting various palladium-catalyzed coupling reactions. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Amine-Based Ligands

Reaction NameBond FormedTypical SubstratesImportance
Suzuki-MiyauraC-CAryl halides and boronic acidsSynthesis of biaryls
Buchwald-HartwigC-NAryl halides and aminesSynthesis of arylamines
SonogashiraC-CAryl halides and terminal alkynesSynthesis of arylalkynes
HeckC-CAryl halides and alkenesSynthesis of substituted alkenes

This table provides an overview of common palladium-catalyzed reactions where aniline and its derivatives can act as ligands.

Use as Reagents or Solvents in Specific Organic Transformations

While less common than their role as ligands, N-alkylanilines can also participate directly as reagents in certain organic transformations. For instance, they can be involved in reactions that functionalize the aromatic ring or the N-alkyl group. Due to their relatively high boiling points, some N-alkylanilines could potentially be used as solvents for specific reactions that require elevated temperatures, although this application is less documented for this compound itself.

Development of Advanced Functional Materials

The incorporation of N-alkylaniline moieties into larger molecular structures can lead to the development of advanced functional materials with tailored properties. The electronic nature of the aniline ring, combined with the flexibility and solubility imparted by the alkyl chain, makes these compounds interesting building blocks for materials with applications in electronics and materials science.

For example, polymers derived from N-alkylanilines can exhibit electrical conductivity, making them suitable for applications such as antistatic coatings, electromagnetic shielding, and components in electronic devices. nih.gov The ability to process these polymers from solution is a key advantage for fabricating thin films and other device structures. nih.gov Furthermore, the amine functionality can be exploited for sensing applications, as the polymer's conductivity can change in the presence of certain analytes. rsc.org

Contributions to Optoelectronic and Electrically Conductive Polymers

This compound, as a derivative of aniline, holds potential as a monomer for the synthesis of electrically conductive polymers. While research specifically detailing the polymerization and properties of poly(this compound) is not extensively available, the behavior of analogous N-alkylanilines provides significant insights into its expected contributions to the field of optoelectronic and electrically conductive materials.

The introduction of an alkyl substituent on the nitrogen atom of the aniline monomer, such as the 1-ethylpentyl group, influences the properties of the resulting polymer in several key ways. The bulky alkyl group can enhance the solubility of the polymer in common organic solvents, a significant advantage for processability and the formation of thin films for electronic devices. For instance, studies on poly(N-ethylaniline) have demonstrated that it can be rendered soluble in solvents like N-methyl-2-pyrrolidone (NMP) when doped with organic acids.

The electrical conductivity of polyanilines is a result of the delocalized π-electron system along the polymer backbone, which is facilitated by doping with protonic acids. arabjchem.org The presence of an N-alkyl group can affect the doping process and the final conductivity of the material. Research on various N-alkylanilines has shown that while N-substitution can improve solubility, it may also lead to a decrease in electrical conductivity compared to unsubstituted polyaniline. This is attributed to steric hindrance caused by the alkyl groups, which can disrupt the planarity of the polymer chains and reduce the extent of π-conjugation.

The optoelectronic properties of polyaniline and its derivatives are also of considerable interest. These polymers exhibit electrochromism, changing their color in response to an applied electrical potential, which makes them suitable for applications in smart windows and displays. The specific absorption and emission characteristics of the polymer can be tuned by modifying the chemical structure of the monomer. The introduction of an N-alkyl group like 1-ethylpentyl is expected to influence the electronic energy levels of the polymer, thereby altering its optical properties.

Interactive Table: Comparison of Properties of Polyaniline and Analogous N-Alkylated Polyanilines

PropertyPolyaniline (PANI)Poly(N-ethylaniline) (PNEA)Expected Properties of Poly(this compound)
Solubility Generally insoluble in common organic solventsSoluble in NMP when doped with organic acids Expected to have good solubility in organic solvents
Conductivity High (up to 10^2 S/cm)Moderate (lower than PANI)Expected to be lower than PANI due to steric hindrance
Processability Difficult due to insolubilityImproved due to better solubility Expected to have good processability
Electrochromism YesYesExpected to exhibit electrochromic properties

Incorporation into Functional Coatings and Resins

This compound and its analogs are valuable components in the formulation of functional coatings and resins, particularly in the realm of polyurethanes and epoxy systems. Their incorporation can impart desirable properties such as improved flexibility, adhesion, and corrosion resistance.

In polyurethane chemistry, N-alkylanilines can be used as chain extenders or as part of the polyol component. The secondary amine group of this compound can react with isocyanate groups to form urea (B33335) linkages within the polyurethane structure. The presence of the bulky and flexible 1-ethylpentyl group can disrupt the rigid-segment packing in the polymer, leading to increased flexibility and lower modulus of the resulting coating. A patent on the use of N,N'-dialkylmethylenedianilines as curing agents for isocyanate-terminated prepolymers highlights that such secondary aromatic diamines can produce thermoplastic polyurethanes, which are particularly useful for coatings, adhesives, and sealants. nih.gov

Recent research has also explored the use of aniline oligomers to modify waterborne polyurethanes for enhanced anticorrosion performance. mdpi.com Aniline trimers have been shown to improve the corrosion resistance of coatings by inducing the formation of a passivation layer on the metal substrate. mdpi.com While not a direct application of this compound, this demonstrates the potential of incorporating aniline-based structures into polyurethane coatings to enhance their protective properties. The hydrophobic nature of the 1-ethylpentyl group in this compound could further contribute to the water resistance of such coatings.

In epoxy resin systems, N-alkylanilines can act as curing agents or modifiers. The amine functionality can react with the epoxy groups, leading to cross-linking and the formation of a durable thermoset material. The incorporation of the flexible 1-ethylpentyl chain can improve the toughness and impact resistance of the cured epoxy by reducing its cross-link density and increasing the free volume within the polymer network. Studies on aniline-based structures in epoxy composites have shown that they can be used to create homogeneous and effective anticorrosion coatings.

Interactive Table: Potential Effects of Incorporating this compound into Coatings and Resins

Resin SystemPotential Role of this compoundExpected Improvement in Properties
Polyurethane Chain extender, comonomer in polyolIncreased flexibility, improved adhesion, enhanced hydrophobicity
Epoxy Curing agent, modifierIncreased toughness and impact resistance, improved corrosion protection

Environmental Chemical Considerations

Research on Environmental Degradation Pathways and Mechanisms

The environmental fate of this compound is of interest due to its potential release into the environment through industrial processes. While specific studies on the degradation of this compound are scarce, research on aniline and other aromatic amines provides a basis for understanding its likely degradation pathways in non-biological systems.

Aniline itself can be eliminated from aquatic environments through several mechanisms, including biodegradation, evaporation, and autoxidation. nih.gov However, for substituted anilines, the nature and position of the substituents play a crucial role in determining their environmental persistence and degradation pathways.

Photodegradation: In aqueous environments, N-alkylanilines can undergo photodegradation upon exposure to sunlight. The absorption of UV radiation can lead to the formation of reactive intermediates, such as radicals, which can then undergo further reactions. A study on the visible-light-driven annulation of N,N-substituted dialkyl anilines suggests that these compounds can form electron donor-acceptor complexes that are susceptible to photoexcitation, leading to chemical transformations. nih.gov For this compound, photodegradation in water could involve the cleavage of the N-alkyl bond or reactions involving the aromatic ring.

Hydrolysis: The N-C bond in N-alkylanilines is generally stable to hydrolysis under typical environmental pH conditions. However, under more extreme conditions or in the presence of specific catalysts, hydrolysis could potentially occur, leading to the formation of aniline and 1-ethylpentanol.

Oxidation: Abiotic oxidation can be a significant degradation pathway for aromatic amines in the environment. nih.gov Oxidizing agents present in water and soil, such as hydroxyl radicals, can react with the aromatic ring or the N-alkyl group of this compound, leading to the formation of various transformation products.

It is important to note that some aromatic amines, particularly those with certain substituents, can be persistent in the environment. For example, 2,6-dimethylaniline (B139824) and 2,6-diethylaniline (B152787) have been shown to be resistant to removal during aerobic sewage treatment. nih.govacs.org Given the structure of this compound, its persistence in the environment warrants further investigation.

Methodologies for Assessing Environmental Fate and Persistence in Non-Biological Systems

Assessing the environmental fate and persistence of chemicals like this compound involves a combination of experimental studies and modeling approaches.

Laboratory Studies: Standardized laboratory tests are conducted to determine key environmental fate parameters. These include studies on:

Hydrolysis: To assess the stability of the compound in water at different pH values.

Photodegradation: To determine the rate and products of degradation in water and on soil surfaces when exposed to simulated sunlight.

Sorption/Desorption: To evaluate the tendency of the compound to bind to soil and sediment particles, which affects its mobility in the environment.

Environmental Fate Modeling: Computer models are used to predict the environmental distribution and persistence of chemicals based on their physicochemical properties and data from laboratory studies. rsc.orgup.pt These models can simulate the movement and transformation of a chemical in different environmental compartments such as air, water, soil, and sediment. For aromatic amines, it has been shown that a combination of kinetic tests and modeling can provide a more accurate prediction of their fate in systems like sewage treatment plants. nih.gov

Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs): These are computational methods that relate the chemical structure of a compound to its physicochemical properties and environmental behavior. nih.gov For substituted anilines, QSAR models can be developed to predict properties like persistence based on molecular descriptors. Such models can be valuable tools for screening and prioritizing chemicals for further testing.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-(1-ethylpentyl)aniline, and how can purity be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting aniline with 1-ethylpentyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) may yield the product . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity optimization requires monitoring by TLC and characterization via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation combines spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR should show peaks for the aniline aromatic protons (δ 6.5–7.5 ppm) and alkyl chain protons (δ 0.8–1.6 ppm) .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₂₁N) .

Advanced Research Questions

Q. Q3. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict sites for electrophilic/nucleophilic attack . Molecular dynamics simulations (e.g., using GROMACS) assess solvation effects and steric hindrance from the ethylpentyl chain. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying conditions) .

Q. Q4. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from conformational isomerism or impurities. Strategies include:

  • 2D NMR : COSY and NOESY identify through-space couplings to distinguish isomers .
  • LC-MS/MS : Differentiate co-eluting impurities using fragmentation patterns (e.g., characteristic loss of the ethylpentyl group) .
  • Crystallographic validation : Compare experimental XRD data with predicted structures from Mercury or Olex2 .

Q. Q5. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Design a stability study with controlled variables:

  • pH stability : Incubate samples in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 250–300 nm) and quantify using HPLC .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures and Arrhenius kinetics for shelf-life prediction .
  • Light sensitivity : Expose samples to UV light (254 nm) and track photodegradation products via GC-MS .

Data Analysis and Experimental Design

Q. Q6. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • ANOVA : Compare yields/purity across batches to identify significant outliers .
  • Principal Component Analysis (PCA) : Reduce multidimensional data (e.g., NMR, HPLC retention times) to identify variability sources .
  • Control charts : Monitor critical process parameters (e.g., reaction temperature, solvent purity) to ensure consistency .

Q. Q7. How should researchers design experiments to investigate the biological activity of this compound analogs?

Methodological Answer:

  • In vitro assays : Use SAR (Structure-Activity Relationship) studies with modified alkyl chains. Test receptor binding (e.g., opioid receptors via competitive ELISA) and cytotoxicity (MTT assay on HEK293 cells) .
  • In silico docking : AutoDock Vina predicts binding affinities to target proteins (e.g., μ-opioid receptor PDB: 4DKL) .
  • Metabolic stability : Incubate analogs with liver microsomes and quantify metabolites via LC-HRMS .

Crystallography and Structural Insights

Q. Q8. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer: The flexible ethylpentyl chain often impedes crystal formation. Mitigation strategies:

  • Co-crystallization : Add a rigid co-former (e.g., succinic acid) to stabilize the lattice .
  • Slow evaporation : Use low-polarity solvents (e.g., hexane) at 4°C to slow nucleation .
  • High-throughput screening : Test 96 solvent combinations (e.g., Crystal Screen HT from Hampton Research) .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates .
  • Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.